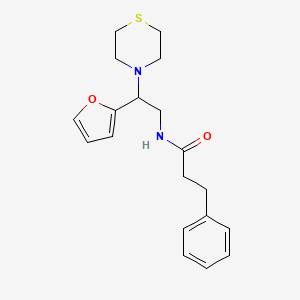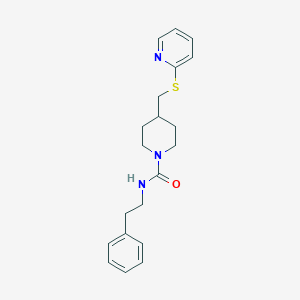
N-phénéthyl-4-((pyridin-2-ylthio)méthyl)pipéridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenethyl group and a pyridin-2-ylthio methyl group, making it a unique structure with interesting chemical properties.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry: It could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mécanisme D'action
- Piperidine derivatives have been extensively studied in drug design. They play a crucial role in the pharmaceutical industry, with derivatives found in over twenty classes of pharmaceuticals and alkaloids .
- For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK, originally discovered in anaplastic large cell lymphoma, acts as a transmembrane receptor tyrosine kinase .
Target of Action
Biochemical Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenethyl Group: This step often involves a nucleophilic substitution reaction where a phenethyl halide reacts with the piperidine ring.
Attachment of the Pyridin-2-ylthio Methyl Group: This can be achieved through a thiolation reaction where a pyridin-2-ylthio methyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenethyl or pyridin-2-ylthio methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenethyl-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
- N-phenethyl-4-((pyridin-4-ylthio)methyl)piperidine-1-carboxamide
- N-phenethyl-4-((pyrimidin-2-ylthio)methyl)piperidine-1-carboxamide
Uniqueness
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to the specific positioning of the pyridin-2-ylthio methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may confer distinct binding properties and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(22-13-9-17-6-2-1-3-7-17)23-14-10-18(11-15-23)16-25-19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAQAXMJYKIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2414576.png)
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2414578.png)

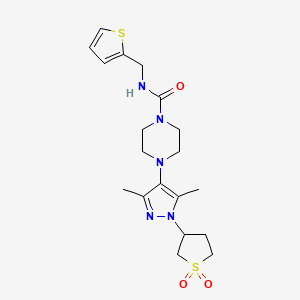
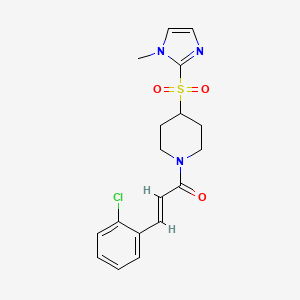
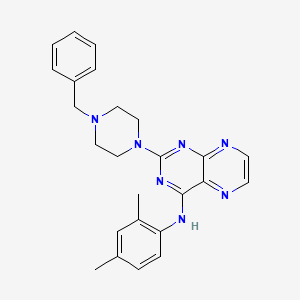
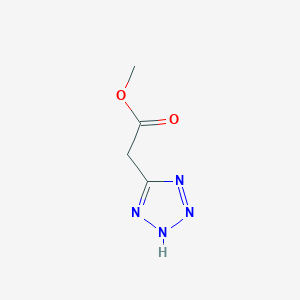

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)
